Cas no 7232-02-2 (1-benzyl-3-[1-(ethylsulfanyl)-2,2,2-trifluoroethyl]-5-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one)

1-benzyl-3-[1-(ethylsulfanyl)-2,2,2-trifluoroethyl]-5-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one structure
7232-02-2 structure
Product name:1-benzyl-3-[1-(ethylsulfanyl)-2,2,2-trifluoroethyl]-5-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
CAS No:7232-02-2
MF:C21H20F3NO2S
MW:407.449214935303
CID:1758533
PubChem ID:5248188

1-benzyl-3-[1-(ethylsulfanyl)-2,2,2-trifluoroethyl]-5-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-3-[1-(ethylsulfanyl)-2,2,2-trifluoroethyl]-5-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
    • 1-benzyl-3-(1-ethylsulfanyl-2,2,2-trifluoroethyl)-5-hydroxy-5-phenylpyrrol-2-one
    • DTXSID00413090
    • 7232-02-2
    • Inchi: InChI=1S/C21H20F3NO2S/c1-2-28-18(21(22,23)24)17-13-20(27,16-11-7-4-8-12-16)25(19(17)26)14-15-9-5-3-6-10-15/h3-13,18,27H,2,14H2,1H3
    • InChI Key: NXGFBKODBGPSOG-UHFFFAOYSA-N
    • SMILES: CCSC(C1=CC(N(C1=O)CC2=CC=CC=C2)(C3=CC=CC=C3)O)C(F)(F)F

Computed Properties

  • Exact Mass: 407.1168
  • Monoisotopic Mass: 407.11668454g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 583
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 65.8Ų

Experimental Properties

  • PSA: 40.54

1-benzyl-3-[1-(ethylsulfanyl)-2,2,2-trifluoroethyl]-5-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one Related Literature

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